molecular formula C18H28N2O2 B5122168 1-(4-Ethylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one

1-(4-Ethylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one

Cat. No.: B5122168
M. Wt: 304.4 g/mol
InChI Key: WEJLGMHBZOTJRB-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with an appropriate alkylating agent to introduce the ethyl group.

    Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.

    Formation of the propanone moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one
  • 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one

Uniqueness

1-(4-Ethylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-19-10-12-20(13-11-19)18(21)15(4)22-17-8-6-16(7-9-17)14(2)3/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJLGMHBZOTJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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